molecular formula C24H26N4O2 B14351597 N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide CAS No. 96234-78-5

N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide

Cat. No.: B14351597
CAS No.: 96234-78-5
M. Wt: 402.5 g/mol
InChI Key: DUSPZGXAJJHBIC-UHFFFAOYSA-N
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Description

N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide typically involves the reaction between tryptamine and a suitable butanediamide precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the tryptamine and the butanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

While specific industrial production methods for N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is largely dependent on its interaction with biological targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound may also interact with DNA or proteins, affecting cellular processes such as gene expression and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is unique due to its symmetrical structure with two indole moieties connected by a butanediamide linker. This structure allows for potential interactions with multiple biological targets simultaneously, enhancing its biological activity and making it a valuable compound for further research.

Properties

CAS No.

96234-78-5

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide

InChI

InChI=1S/C24H26N4O2/c29-23(25-13-11-17-15-27-21-7-3-1-5-19(17)21)9-10-24(30)26-14-12-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30)

InChI Key

DUSPZGXAJJHBIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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